molecular formula C8H5FN2O2 B1582546 5-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 192570-33-5

5-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B1582546
CAS RN: 192570-33-5
M. Wt: 180.14 g/mol
InChI Key: WPPSJUCAPOKSHS-UHFFFAOYSA-N
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Description

Quinazoline is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .


Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . The current review article will briefly outline the new routes and strategies for the synthesis of valuable 4 (3H)-quinazolinones .


Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

Quinazoline is a planar molecule. It is isomeric with the other diazanaphthalenes of the benzodiazine subgroup: cinnoline, quinoxaline, and phthalazine .


Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .

Scientific Research Applications

Antimalarial Applications

Quinazoline derivatives have been found to have significant antimalarial properties . They interfere with the life cycle of the malaria parasite, making them effective in the treatment of this disease.

Antitumor Applications

Quinazoline compounds have shown promise in the field of oncology. They have been found to exhibit antitumor properties, making them potential candidates for cancer treatment .

Anticonvulsant Applications

Quinazoline derivatives have been studied for their anticonvulsant properties . They may be useful in the development of new drugs for the treatment of epilepsy and other seizure disorders.

Fungicidal Applications

Quinazoline compounds have demonstrated fungicidal properties . They can inhibit the growth of fungi, making them potentially useful in the treatment of fungal infections.

Antimicrobial Applications

Quinazoline derivatives have been found to have antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the treatment of various infectious diseases.

Anti-inflammatory Applications

Quinazoline compounds have shown anti-inflammatory properties . They can reduce inflammation, making them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, many quinazoline derivatives have been synthesized for medicinal purposes such as antimalarial and anticancer agents .

Safety and Hazards

Quinazoline is considered an irritant .

Future Directions

Over 200 biologically active quinazoline and quinoline alkaloids have been identified . This suggests that there is potential for future research and development of new compounds within this class for various applications.

properties

IUPAC Name

5-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSJUCAPOKSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349150
Record name 5-fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoroquinazoline-2,4(1H,3H)-dione

CAS RN

192570-33-5
Record name 5-fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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